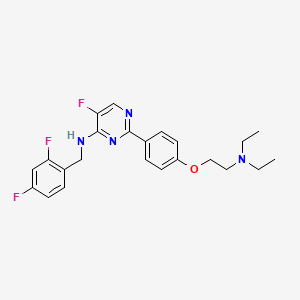
2-(4-(2-(Diethylamino)ethoxy)phenyl)-n-(2,4-difluorobenzyl)-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS-1748 is a novel pyrimidine-derivative compound that acts as an antagonist to the CC chemokine receptor 4. This receptor is primarily expressed on T helper 2 cells, which are involved in the production of interleukin 4, interleukin 5, and interleukin 10. These cytokines play a significant role in the inflammatory response associated with allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis .
Preparation Methods
RS-1748 is synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthetic route includes the reaction of 2-{4-[2-(diethylamino)ethoxy]phenyl}-N-(2,4-difluorobenzyl)-5-fluoropyrimidin-4-amine with various reagents under controlled conditions. The compound is typically prepared in a laboratory setting, where it is diluted in a solution consisting of 70% dimethyl sulfoxide and 30% methanol at a concentration of 5 millimolar for in vitro experiments .
Chemical Reactions Analysis
RS-1748 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: RS-1748 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
RS-1748 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: RS-1748 is used as a model compound to study the behavior of pyrimidine derivatives and their interactions with various reagents.
Biology: The compound is used to investigate the role of CC chemokine receptor 4 in the inflammatory response and its potential as a therapeutic target for allergic diseases.
Medicine: RS-1748 is being explored as a potential therapeutic agent for the treatment of asthma and other allergic diseases due to its ability to inhibit the binding of chemokines to CC chemokine receptor 4.
Mechanism of Action
RS-1748 exerts its effects by binding to the CC chemokine receptor 4, thereby inhibiting the interaction between the receptor and its ligands, such as CC chemokine ligand 17 and CC chemokine ligand 22. This inhibition prevents the activation of downstream signaling pathways that lead to the production of inflammatory cytokines. By blocking these pathways, RS-1748 reduces the inflammatory response associated with allergic diseases .
Comparison with Similar Compounds
RS-1748 is similar to other CC chemokine receptor 4 antagonists, such as RS-1154 and RS-1269. RS-1748 has shown greater potency in inhibiting the binding of chemokines to the receptor and in reducing airway inflammation in animal models. This makes RS-1748 a promising lead compound for the development of new therapeutic agents for allergic diseases .
Similar Compounds
- RS-1154
- RS-1269
RS-1748 stands out due to its unique chemical structure and higher efficacy in preclinical studies .
Properties
Molecular Formula |
C23H25F3N4O |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C23H25F3N4O/c1-3-30(4-2)11-12-31-19-9-6-16(7-10-19)22-28-15-21(26)23(29-22)27-14-17-5-8-18(24)13-20(17)25/h5-10,13,15H,3-4,11-12,14H2,1-2H3,(H,27,28,29) |
InChI Key |
QWIZBXCRZIVLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC=C(C(=N2)NCC3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


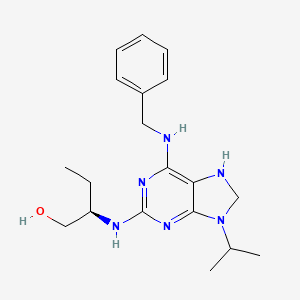
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate](/img/structure/B10852892.png)
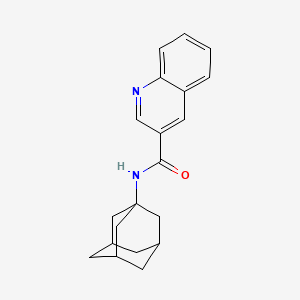
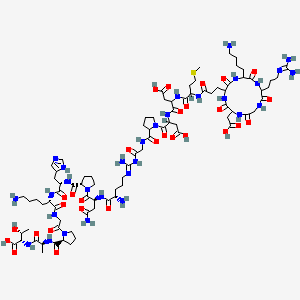
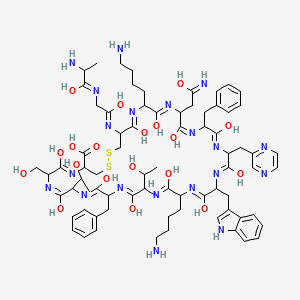
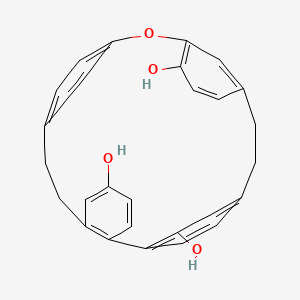
![3-((3aR,10aR)-2-Methyl-2,3,3a,4,10,10a-hexahydro-1H-2,4a-diaza-cyclopenta[b]fluoren-9-yl)-4-(1-methyl-1H-indol-3-yl)-pyrrole-2,5-dione; hydrochloride](/img/structure/B10852919.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
![(2R)-N-[(2R)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10852925.png)
![(4aR,6aR,12aS,12bR)-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one](/img/structure/B10852932.png)
![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)
![3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852950.png)
![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)
